tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine
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Overview
Description
tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine is an organic compound with the molecular formula C14H23N It is a derivative of amine, characterized by the presence of a tert-butyl group attached to a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine typically involves the reaction of 2,4,5-trimethylbenzyl chloride with tert-butylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium iodide in acetone under reflux conditions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. It can also form coordination complexes with metal ions, influencing their reactivity and stability. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl[(2,4,5-trimethoxyphenyl)methyl]amine
- tert-Butyl[(2,4,6-trimethylphenyl)methyl]amine
- tert-Butyl[(3,4,5-trimethylphenyl)methyl]amine
Uniqueness
tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine is unique due to the specific arrangement of its methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. This compound exhibits distinct steric and electronic effects compared to its analogs, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
2-methyl-N-[(2,4,5-trimethylphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C14H23N/c1-10-7-12(3)13(8-11(10)2)9-15-14(4,5)6/h7-8,15H,9H2,1-6H3 |
InChI Key |
IPYCDXMPTDFVOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)CNC(C)(C)C)C |
Origin of Product |
United States |
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